Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate
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Overview
Description
Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is a heterocyclic compound that features a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with benzyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzyl Esters: Compounds with benzyl ester groups that can undergo similar chemical reactions.
Uniqueness
Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is unique due to the combination of the thiadiazole ring and the benzyl ester group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-15(21-11-13-7-3-1-4-8-13)12-22-17-18-16(19-23-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVTYURZQZETNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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